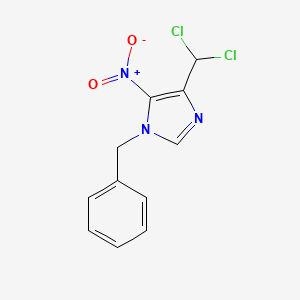

1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole

Descripción general

Descripción

1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a benzyl group, a dichloromethyl group, and a nitro group attached to the imidazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a suitable precursor, such as a 1,2-diketone, with ammonium acetate and a benzyl halide under acidic conditions. The reaction proceeds through the formation of an intermediate imidazole, which is then further functionalized to introduce the dichloromethyl and nitro groups.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free microwave-assisted synthesis or the use of ionic liquids as reaction media can enhance the efficiency of the process. Additionally, catalytic methods employing transition metals like copper or zinc can be utilized to facilitate the cyclization and functionalization steps .

Análisis De Reacciones Químicas

Types of Reactions: 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Cycloaddition: The imidazole ring can participate in cycloaddition reactions with suitable dienophiles or dipolarophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Cycloaddition: Dienophiles like maleic anhydride, typically under thermal or catalytic conditions.

Major Products Formed:

Reduction: Formation of 1-Benzyl-4-(aminomethyl)-5-nitro-1H-imidazole.

Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.

Cycloaddition: Formation of fused ring systems incorporating the imidazole moiety

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has shown promise as a potential anticancer agent . Studies indicate that it exhibits activity against various cancer cell lines, outperforming traditional chemotherapeutics like cisplatin in certain contexts. For instance, an imidazole derivative functionalized similarly demonstrated significant inhibitory effects on colorectal and breast cancer cell lines, with half-maximal inhibitory concentration (IC50) values indicating its efficacy .

Antimicrobial Activity

Research has highlighted the compound's antimicrobial properties , particularly against bacterial and fungal pathogens. Its mechanism of action involves bioreduction of the nitro group to reactive intermediates that interact with cellular components, leading to microbial cell death. This aspect positions it as a candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

The compound has been investigated for its potential anti-inflammatory effects. The presence of the nitro group allows for interactions with biological targets that could modulate inflammatory pathways, making it a subject of interest in the development of anti-inflammatory drugs.

Corrosion Inhibitors

In industrial settings, 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole is utilized as a precursor for synthesizing corrosion inhibitors. Its chemical structure allows it to effectively protect metals from oxidative damage in various environments.

Pharmaceutical Development

The compound serves as a building block for synthesizing more complex heterocyclic compounds used in pharmaceuticals. Its ability to undergo further functionalization makes it versatile for creating novel therapeutic agents.

Case Studies and Research Findings

Recent studies have documented the effectiveness of imidazole derivatives in treating resistant cancer cell lines, showcasing their potential as next-generation anticancer agents. For example, a bidentate platinum complex incorporating imidazole showed high antitumor activities against various cancer types, suggesting that modifications on the imidazole ring can significantly influence therapeutic efficacy .

Mecanismo De Acción

The mechanism of action of 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The benzyl and dichloromethyl groups may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. Additionally, the imidazole ring can coordinate with metal ions, potentially disrupting metalloprotein functions .

Comparación Con Compuestos Similares

1-Benzyl-4-(chloromethyl)-5-nitro-1H-imidazole: Similar structure but with a chloromethyl group instead of a dichloromethyl group.

1-Benzyl-4-(methyl)-5-nitro-1H-imidazole: Lacks the halogen substituent, making it less reactive in certain substitution reactions.

1-Benzyl-4-(dichloromethyl)-5-amino-1H-imidazole: Contains an amino group instead of a nitro group, altering its biological activity.

Uniqueness: 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole is unique due to the presence of both the dichloromethyl and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and potential therapeutic applications .

Actividad Biológica

1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole is a compound of significant interest due to its diverse biological activities, particularly in the fields of microbiology and medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a nitro group and a dichloromethyl substituent on the imidazole ring, which enhances its reactivity and potential biological activity. The presence of these functional groups allows for various chemical modifications that can lead to improved efficacy against specific biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components through various mechanisms:

- Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that may interact with DNA or proteins, leading to antimicrobial or anticancer effects.

- Membrane Penetration : The benzyl and dichloromethyl groups facilitate the compound's ability to penetrate cell membranes, allowing it to reach intracellular targets effectively.

- Metal Ion Coordination : The imidazole ring can coordinate with metal ions, potentially disrupting metalloprotein functions that are critical for cellular processes.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. A study highlighted its effectiveness against both bacterial and fungal strains, suggesting potential applications in treating infections caused by resistant organisms.

Table 1: Antimicrobial Activity Against Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 4 µg/mL | |

| Streptococcus faecalis | 8 µg/mL | |

| Candida albicans | 64 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. Notably, it has demonstrated cytotoxic effects against breast cancer cells (MDA-MB-231), with an IC50 value indicating significant potency compared to standard chemotherapeutics .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-231 | 16.38 | |

| U-937 (monocytic leukemia) | 20.50 | |

| A549 (lung adenocarcinoma) | 15.00 |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study published in ACS Omega reported that derivatives of imidazole compounds exhibited strong antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), making them promising candidates for further development as antimicrobial agents .

- Cytotoxicity in Cancer Research : A comparative study revealed that modifications in the imidazole structure significantly affected cytotoxicity levels across different cancer cell lines. The presence of the dichloromethyl group was found to enhance the overall biological activity .

- Mechanistic Insights : Research indicated that the mechanism underlying the anticancer effects involves apoptosis induction through mitochondrial pathways, where compounds like this compound disrupt mitochondrial membrane potential, leading to cancer cell death .

Propiedades

IUPAC Name |

1-benzyl-4-(dichloromethyl)-5-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N3O2/c12-10(13)9-11(16(17)18)15(7-14-9)6-8-4-2-1-3-5-8/h1-5,7,10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNXSXWUOVTBIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC(=C2[N+](=O)[O-])C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50464153 | |

| Record name | 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

434326-06-4 | |

| Record name | 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.